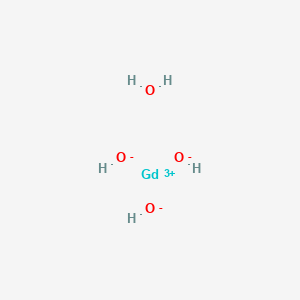
Gadolinium hydroxide (Gd(OH)3), hydrate (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium hydroxide (Gd(OH)3) is a chemical compound that has been the subject of various studies due to its potential applications in fields such as luminescence, magnetic properties, and as a support for catalytic reactions. Research has explored the synthesis of Gd(OH)3 in different forms, including large single crystals, nanorods, and as a component in complex structures .
Synthesis Analysis
The synthesis of Gd(OH)3 has been achieved through various methods. One approach involves the hydrothermal method assisted by solid KOH to produce large single crystals with hexagonal prism morphology . Another study reported the synthesis of stable and crystalline pure-phase Gd(OH)3 nanorods using a surfactant micelle solution in a hydrothermal process . Additionally, Gd(OH)3 nanorods have been prepared by hydrothermal treatment and used as a support for Pd nanoparticles in catalytic reactions .
Molecular Structure Analysis
The molecular structure of Gd(OH)3 has been characterized using techniques such as X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy, and X-ray photoelectron spectroscopy (XPS). These studies have provided insights into the crystalline structure and the morphology of the synthesized Gd(OH)3 . The crystal structure of related gadolinium complexes has also been determined, revealing coordination environments and bonding interactions .
Chemical Reactions Analysis
Gd(OH)3 has been involved in various chemical reactions, particularly as a precursor for the formation of other gadolinium compounds. For instance, Gd(OH)3 nanorods have been used as a support for Pd nanoparticles, which showed excellent activity in catalytic hydrogenation reactions . The transformation of Gd(OH)3 into other gadolinium compounds, such as gadolinium oxide (Gd2O3), has also been studied .
Physical and Chemical Properties Analysis
The physical and chemical properties of Gd(OH)3 have been extensively analyzed. Its luminescent and magnetic properties have been investigated, showing potential for applications in imaging and tracking of cells and tissues . The cytotoxicity of Gd(OH)3 nanostructures has been probed, indicating that they do not induce significant cytotoxic effects, which is promising for biomedical applications . Furthermore, the potential of Gd(OH)3 as an MRI contrast agent has been explored due to its stability in colloidal solutions and its contrast effect for T1-weighted magnetic resonance imaging .
Mécanisme D'action
Target of Action
Gadolinium hydroxide (Gd(OH)3), hydrate (9CI) is a compound that primarily targets the magnetic resonance imaging (MRI) process . It is used as a contrast agent in MRI scans due to its high magnetic moment .
Mode of Action
The compound interacts with the MRI process by enhancing the contrast of the images. When complexed with EDTA ligands, it is used as an injectable contrast agent for MRIs . The gadolinium ion (Gd3+) in the compound interacts with the magnetic field in the MRI, altering the relaxation rates of water protons in the body. This results in a change in the signal intensity and enhances the contrast of the images.
Biochemical Pathways
It is known that the compound plays a role in the mri process by interacting with water protons in the body to enhance image contrast .
Pharmacokinetics
It is generally administered intravenously as a contrast agent for mris . The impact of these properties on the compound’s bioavailability is subject to ongoing research.
Result of Action
The primary result of gadolinium hydroxide’s action is the enhancement of MRI image contrast. This allows for better visualization of body structures and more accurate diagnosis of medical conditions .
Action Environment
The action of gadolinium hydroxide is influenced by various environmental factors. For instance, its efficacy as a contrast agent can be affected by the strength of the magnetic field in the MRI. Additionally, the compound’s stability may be influenced by factors such as temperature and pH .
Safety and Hazards
Orientations Futures
While Gadolinium(III) hydroxide itself has no commercial uses, its nanoparticles have gained interest as a coating agent for various anti-inflammatory drugs such as diclofenac, ibuprofen, and naproxen due to their property to be non-cytotoxic . This suggests potential future directions in the field of drug delivery.
Propriétés
IUPAC Name |
gadolinium(3+);trihydroxide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.4H2O/h;4*1H2/q+3;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLNUMUBAPCAEW-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[OH-].[Gd+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdH5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gadolinium hydroxide (Gd(OH)3), hydrate (9CI) | |
CAS RN |
100634-91-1 |
Source


|
| Record name | Gadolinium(III) hydroxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3019222.png)

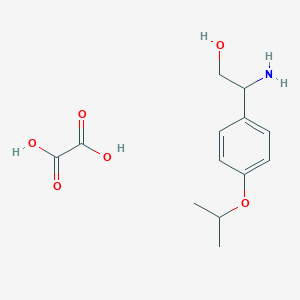
![4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B3019226.png)
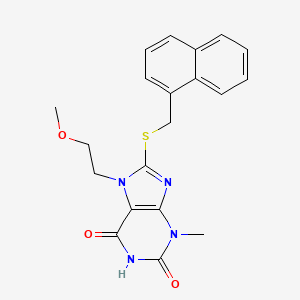

![(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B3019229.png)
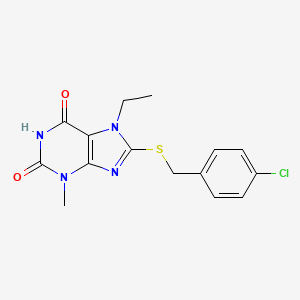
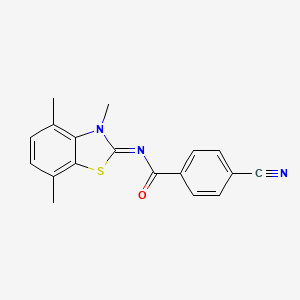

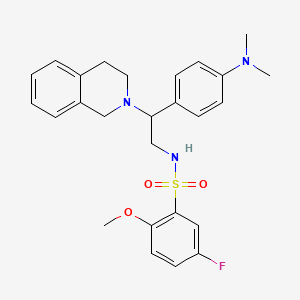

![7-Aminospiro[chromane-2,1'-cyclobutan]-4-one](/img/structure/B3019241.png)
